molecular formula C20H20N2O4 B2716807 N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955662-75-6

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2716807
CAS No.: 955662-75-6
M. Wt: 352.39
InChI Key: LODPSSIXYGGAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that falls under the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This compound is not intended for human or veterinary use and is for research use only.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved papers, THIQs in general are known to undergo various chemical reactions. For instance, a simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multicomponent reaction .

Scientific Research Applications

Multicomponent Synthesis

A multicomponent reaction involving tetrahydroisoquinoline and other components has been described for synthesizing diverse carboxamides, highlighting a method for expanding chemical libraries potentially applicable to various research fields, including medicinal chemistry. This approach underscores the synthetic versatility of tetrahydroisoquinoline derivatives for generating complex molecules (Ghosh et al., 2019).

Antipsychotic Agent Development

Investigations into heterocyclic carboxamides, including tetrahydroisoquinoline analogs, have revealed their potential as antipsychotic agents through in vitro binding studies and in vivo evaluations. This research domain exemplifies the therapeutic implications of modifying the tetrahydroisoquinoline scaffold for enhanced receptor affinity and selectivity (Norman et al., 1996).

Carboxamides in Cancer Research

Carboxamide derivatives of tetrahydroisoquinoline have shown significant cytotoxic activity against cancer cell lines, indicating their potential in cancer chemotherapy. The structure-activity relationship studies of these compounds provide insights into optimizing pharmacological profiles for anticancer efficacy (Bu et al., 2001).

Glycine Site Antagonists on NMDA Receptors

Tetrahydroquinoline derivatives have been evaluated as antagonists of the glycine site on NMDA receptors, offering a novel approach to modulating neurotransmitter systems for potential therapeutic applications in neurological disorders. This research avenue illustrates the neuropharmacological relevance of tetrahydroisoquinoline-based compounds (Carling et al., 1992).

PET Radiotracer Development

The design of arylamide hybrids of tetrahydroisoquinoline for σ2 receptor ligand development underscores the utility of this chemical framework in creating diagnostic tools for tumor imaging via positron emission tomography (PET), highlighting the intersection of chemistry and medical imaging technologies (Abate et al., 2011).

Properties

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-2-19(23)22-8-7-13-3-5-16(9-15(13)11-22)21-20(24)14-4-6-17-18(10-14)26-12-25-17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODPSSIXYGGAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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